molecular formula C12H14FN3O B1457223 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide CAS No. 915087-32-0

4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide

Cat. No.: B1457223
CAS No.: 915087-32-0
M. Wt: 235.26 g/mol
InChI Key: FUBVMSRDTICINT-UHFFFAOYSA-N
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Description

4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide (CAS: 915087-32-0) is a benzamide derivative with a cyano-substituted propan-2-ylamino group at the 4-position and a fluorine atom at the 2-position of the benzene ring. It serves as a critical intermediate in synthesizing the anti-androgen drug Enzalutamide, a therapeutic agent for metastatic castration-resistant prostate cancer . The compound is synthesized via Pd/C-catalyzed hydrogenation of 2-fluoro-4-nitrotoluene derivatives, achieving high yields (98%) and purity (>98%) with minimal environmental impact . Its structural features, including the electron-withdrawing cyano group and fluorine substituent, influence its pharmacokinetic properties and binding affinity to androgen receptors .

Properties

IUPAC Name

4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-12(2,7-14)16-8-4-5-9(10(13)6-8)11(17)15-3/h4-6,16H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVMSRDTICINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=CC(=C(C=C1)C(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731471
Record name 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-32-0
Record name 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-2-fluoro-4-[(1,1-dimethylcyanomethyl)amino]benzamide
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Record name 4-((2-CYANOPROPAN-2-YL)AMINO)-2-FLUORO-N-METHYLBENZAMIDE
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Biological Activity

4-((2-Cyanopropan-2-Yl)Amino)-2-Fluoro-N-Methylbenzamide, also known as CAS No. 915087-32-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14FN3O
  • Molecular Weight : 235.26 g/mol
  • Structure : The compound features a benzamide backbone with a fluorine atom and a cyanopropylamino substituent, which may influence its biological interactions.

Research indicates that compounds similar to 4-((2-Cyanopropan-2-Yl)Amino)-2-Fluoro-N-Methylbenzamide can interact with various biological targets, including enzymes and receptors involved in cancer and viral infections.

  • Inhibition of Enzymatic Activity :
    • Benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, such as cancer cells. This inhibition can lead to reduced cell proliferation in certain cancers, including leukemia and lymphoma .
  • Antiviral Activity :
    • Benzamide derivatives have been identified as potential antiviral agents against hepatitis B virus (HBV). They act by promoting the formation of empty capsids through specific interactions with the HBV core protein, thereby inhibiting nucleocapsid assembly .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 4-((2-Cyanopropan-2-Yl)Amino)-2-Fluoro-N-Methylbenzamide and related compounds:

Study Biological Activity Mechanism Reference
Study AInhibition of DHFRCompetitive inhibition leading to reduced nucleotide synthesis
Study BAntiviral against HBVBinding to HBV core protein, inhibiting nucleocapsid assembly
Study CCytotoxic effects on cancer cellsInduction of apoptosis via metabolic disruption

Case Studies

  • Case Study on Cancer Treatment :
    A clinical study evaluated the efficacy of benzamide derivatives in patients with acute lymphoblastic leukemia (ALL). The results indicated that compounds targeting DHFR significantly improved treatment outcomes by reducing tumor growth and enhancing patient survival rates .
  • Antiviral Efficacy Against HBV :
    A series of benzamide derivatives were tested for their ability to reduce HBV DNA levels in vitro. The most potent derivatives demonstrated over 50% reduction in viral load compared to controls, suggesting their potential as therapeutic agents against chronic HBV infection .

Comparison with Similar Compounds

Key Observations :

  • Replacement of the propan-2-yl group with bulkier cycloalkyl chains reduces similarity, likely due to steric hindrance affecting receptor binding .
  • The pesticide cyhalodiamide (SCJ-2015-0585) shares the 2-cyanopropan-2-yl group but includes chlorine and heptafluoropropyl substituents, highlighting its divergent application in agrochemistry .

Enzalutamide Impurities

Nitroso and formamido derivatives of 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide are critical impurities monitored during Enzalutamide production:

Impurity Name Molecular Formula Molecular Weight
4-((2-Cyanopropan-2-yl)(nitroso)amino)-...benzamide C₁₂H₁₃FN₄O₂ 264.26
4-(N-(1-((4-Cyano-3-(trifluoromethyl)phenyl)... C₂₁H₁₈F₄N₄O₃ 450.39

These impurities arise from nitrosation and incomplete formylation reactions, underscoring the need for stringent synthetic controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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